5-(Piperazin-1-yl)isoquinoline hydrochloride 5-(Piperazin-1-yl)isoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 209733-17-5
VCID: VC2551088
InChI: InChI=1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H
SMILES: Array
Molecular Formula: C13H16ClN3
Molecular Weight: 249.74 g/mol

5-(Piperazin-1-yl)isoquinoline hydrochloride

CAS No.: 209733-17-5

Cat. No.: VC2551088

Molecular Formula: C13H16ClN3

Molecular Weight: 249.74 g/mol

* For research use only. Not for human or veterinary use.

5-(Piperazin-1-yl)isoquinoline hydrochloride - 209733-17-5

Specification

CAS No. 209733-17-5
Molecular Formula C13H16ClN3
Molecular Weight 249.74 g/mol
IUPAC Name 5-piperazin-1-ylisoquinoline;hydrochloride
Standard InChI InChI=1S/C13H15N3.ClH/c1-2-11-10-15-5-4-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H
Standard InChI Key KXXZSVZACHQAOS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=CC=CC3=C2C=CN=C3.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

5-(Piperazin-1-yl)isoquinoline hydrochloride consists of an isoquinoline ring system connected to a piperazine moiety at the 5-position of the isoquinoline. The compound exists as the hydrochloride salt, with the chemical formula C13H16ClN3 . The parent compound, 5-(Piperazin-1-yl)isoquinoline, has a molecular formula of C13H14N2 and a molecular weight of approximately 214.26 g/mol. The structure features a bicyclic isoquinoline connected to a six-membered piperazine ring through a carbon-nitrogen bond.

Physical and Chemical Properties

The compound exhibits several notable physical and chemical properties that make it valuable in pharmaceutical research:

PropertyValue
Molecular Weight249.74 g/mol
Molecular FormulaC13H16ClN3
CAS Number209733-17-5
PubChem CID42614440
Physical StateCrystalline solid
SolubilityWater-soluble (as hydrochloride salt)
Parent Compound5-(Piperazin-1-yl)isoquinoline (CID 18414125)

The presence of the hydrochloride salt enhances water solubility compared to the free base form, making it more suitable for various pharmaceutical applications and biological testing. The compound contains multiple nitrogen atoms that can participate in hydrogen bonding, potentially increasing its interactions with biological targets.

Synthesis and Preparation

Synthetic Routes

The synthesis of 5-(Piperazin-1-yl)isoquinoline hydrochloride typically involves the reaction of isoquinoline derivatives with piperazine through nucleophilic substitution or coupling reactions. One common approach includes:

  • Nucleophilic aromatic substitution reactions between appropriately substituted isoquinolines and piperazine

  • Conversion to the hydrochloride salt using hydrogen chloride or hydrochloric acid

  • Purification through recrystallization or other standard techniques

Research indicates that the compound can be prepared through reactions similar to those used for other isoquinoline-piperazine derivatives discussed in structure-activity relationship studies .

Reaction Mechanisms

The nucleophilic substitution typically occurs via the following mechanism:

  • Activation of the isoquinoline ring (often through a leaving group at the 5-position)

  • Nucleophilic attack by the piperazine nitrogen

  • Displacement of the leaving group

  • Formation of the carbon-nitrogen bond between the isoquinoline and piperazine moieties

The salt formation is a straightforward acid-base reaction between the free amine of the piperazine and hydrochloric acid.

Chemical Reactivity

Functional Group Transformations

5-(Piperazin-1-yl)isoquinoline hydrochloride can undergo various chemical transformations due to its reactive functional groups:

  • The free secondary amine on the piperazine ring can participate in nucleophilic substitution reactions with electrophiles

  • The nitrogen atoms can be protonated or alkylated

  • The aromatic isoquinoline system can undergo electrophilic aromatic substitution reactions

  • The compound can serve as a precursor for more complex molecules through derivatization

These properties make it a versatile building block for synthesizing more complex pharmaceutical compounds.

Biological Activities and Applications

Pharmaceutical Relevance

The compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological or cardiovascular diseases. The structural similarities to compounds in the 1-(5-isoquinolinesulfonyl)piperazine family suggest potential applications in developing inhibitors for specific enzymatic targets.

Structure-Activity Relationships

Related compounds with isoquinoline and piperazine moieties have demonstrated significant biological activities. Research on similar structures has revealed several important structure-activity relationships:

  • The isoquinoline nitrogen appears to be essential for biological activity and compound uptake in cellular systems

  • Modifications to the piperazine ring can significantly affect both enzymatic inhibition and whole-cell activity

  • The presence of specific substituents on either the piperazine or isoquinoline can modulate activity against various biological targets

Studies on 1-(5-isoquinolinesulfonyl)piperazine analogues indicated that structural modifications to the core scaffold significantly impact inhibitory activity against Mycobacterium tuberculosis IMPDH (inosine-5′-monophosphate dehydrogenase) .

Comparison with Related Compounds

Structural Analogs

5-(Piperazin-1-yl)isoquinoline hydrochloride belongs to a broader family of compounds containing both isoquinoline and piperazine moieties. Notable related compounds include:

CompoundKey DifferencesSimilarities
6-(Piperazin-1-yl)isoquinoline hydrochlorideIsoquinoline substitution at position 6 instead of 5Contains both isoquinoline and piperazine moieties
1-(5-isoquinolinesulfonyl)piperazineContains additional sulfonyl groupCore isoquinoline-piperazine scaffold
Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine)Contains homopiperazine and sulfonyl groupIsoquinoline core structure

These compounds share similar applications as synthetic intermediates in pharmaceutical research, with slight differences in their chemical structure potentially affecting their biological activity profiles.

Biological Activity Comparisons

Compound 1 (cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone), which shares structural similarities with our target compound, has demonstrated inhibitory activity against Mycobacterium tuberculosis IMPDH. Structure-activity relationship studies of this compound and its analogues revealed:

  • The cyclohexyl group plays a critical role in activity

  • The piperazine ring is essential for maintaining both biochemical and whole-cell activities

  • The nitrogen atom in the isoquinoline moiety is crucial for compound uptake and activity

These findings suggest potential directions for investigating the biological activities of 5-(Piperazin-1-yl)isoquinoline hydrochloride and its derivatives.

Research Applications and Future Perspectives

Current Applications

5-(Piperazin-1-yl)isoquinoline hydrochloride currently serves primarily as a building block in pharmaceutical synthesis, particularly in developing compounds for neurological and cardiovascular applications. Its versatility makes it valuable in medicinal chemistry for creating libraries of compounds with potential biological activities.

Future Research Directions

Future research might focus on:

  • Exploring direct biological activities of the compound and its derivatives

  • Developing novel synthetic routes for more efficient preparation

  • Investigating the compound's potential as a scaffold for developing antimicrobial agents, particularly against Mycobacterium tuberculosis

  • Structure-activity relationship studies to optimize biological activities

  • Applications in targeted drug delivery systems

Given the importance of the isoquinoline-piperazine scaffold in medicinal chemistry, continued investigation of 5-(Piperazin-1-yl)isoquinoline hydrochloride and its derivatives remains a promising area for pharmaceutical research.

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